Home > Products > Screening Compounds P109689 > 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one
6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one - 1198764-90-7

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one

Catalog Number: EVT-3226525
CAS Number: 1198764-90-7
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxy)butyl)-3-methyl-2,7-diphenyl-1,4-diazepan-5-one analogs

  • Compound Description: This series of compounds represents aripiprazole analogs where the 2,3-dichlorophenyl-4-piperazine/diazepane moiety is replaced with a 3-methyl-2,7-diphenyl-1,4-diazepan-5-one group. These modifications aimed to explore the impact of structural changes on the compound's properties and potential neuroleptic activity. []
  • Relevance: These analogs share the core 3,4-dihydroquinolin-2(1H)-one scaffold with 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one. The research focuses on modifying substituents around this core structure to investigate their effects on binding affinity for adenosine and adrenergic receptors, as well as their overall drug-likeness. []
  • Compound Description: This class of compounds features a polycyclic structure incorporating the 3,4-dihydroquinolin-2(1H)-one moiety, along with perfluoroalkyl and carbonyl groups. These compounds were synthesized through a palladium-catalyzed carbonylative cyclization reaction. []
  • Relevance: The presence of the 3,4-dihydroquinolin-2(1H)-one core links these polycyclic compounds to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one. This research highlights the versatility of this core structure in constructing diverse and complex molecules. []

1-(4-(Trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This compound is a 3,4-dihydroquinolin-2(1H)-one derivative with a 1-(4-(trifluoromethyl)phenyl) substituent. Its crystal structure has been determined, providing insights into its spatial arrangement and potential intermolecular interactions. []
  • Relevance: Sharing the fundamental 3,4-dihydroquinolin-2(1H)-one structure with the target compound, this derivative emphasizes the importance of this scaffold in crystallographic studies and potentially influencing molecular properties through different substituents. []

7‐amino‐3,4‐dihydroquinolin‐2(1H)‐one‐peptide derivatives

  • Compound Description: This group consists of monopeptides, dipeptides, and deprotected monopeptide conjugates linked to the 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold. These derivatives were synthesized and investigated for their inhibitory activity against human carbonic anhydrase (hCA) enzymes, antioxidant potential, and cytotoxic effects. []
  • Relevance: The shared 3,4-dihydroquinolin-2(1H)-one core structure connects these peptide derivatives to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one. This research demonstrates the potential of incorporating this scaffold into larger molecules and exploring diverse biological activities. []

(S)-3-hydroxy-3-phenyl-3,4-dihydroquinolin-2(1H)-ones

  • Compound Description: This series comprises enantiomerically pure (S)-3-hydroxy-3-phenyl-3,4-dihydroquinolin-2(1H)-ones synthesized through a two-step process involving benzylation and subsequent reduction and cyclization. []
  • Relevance: These compounds highlight the structural diversity achievable within the 3,4-dihydroquinolin-2(1H)-one family, with variations at the 3-position influencing stereochemistry. This is relevant to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one as it emphasizes the potential for modifying this scaffold to generate diverse analogs. []

8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

  • Compound Description: This compound represents the hydrochloride salt of a 3,4-dihydroquinolin-2(1H)-one derivative containing an 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl} substituent. Its crystal structure was analyzed and compared to a fluorinated analog to understand the structural influence of fluorine substitution. []
  • Relevance: This compound emphasizes the potential for modifying the 8-position of the 3,4-dihydroquinolin-2(1H)-one core with complex substituents, like the piperazine derivative found in this example, which may be relevant to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one when considering potential modifications and their impact on structure and properties. []
  • Compound Description: These two series of compounds, 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline, both incorporate a 6-substituted thiophene amidine group and were designed as potential human neuronal nitric oxide synthase (nNOS) inhibitors. Structure-activity relationship (SAR) studies identified potent and selective nNOS inhibitors within these series. []
  • Relevance: This research directly investigates 3,4-dihydroquinolin-2(1H)-one derivatives as nNOS inhibitors, highlighting the potential biological significance of this scaffold and its relevance to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one as a starting point for medicinal chemistry investigations. []

6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones as potential antiseizure agents

  • Compound Description: This series focuses on 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-one derivatives investigated for their histamine H3 receptor (H3R) antagonistic activities and potential as antiseizure agents. Several compounds showed potent H3R antagonistic activity and displayed antiseizure effects in a maximal electroshock seizure (MES) model. []
  • Relevance: This research directly investigates 6-substituted 3,4-dihydroquinolin-2(1H)-one derivatives, similar to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one, exploring their potential as antiseizure agents and highlighting the importance of the 6-position for biological activity in this scaffold. []

(Z)-4-(Iodomethylene)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinolin-2(1H)-ones

  • Compound Description: This series comprises (Z)-4-(iodomethylene)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinolin-2(1H)-one derivatives synthesized via a photo-induced radical cyclization reaction. These compounds were investigated for potential anti-hepatic fibrosis properties. []
  • Relevance: The presence of the core 3,4-dihydroquinolin-2(1H)-one structure links these derivatives to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one. The research highlights modifications at the 3- and 4-positions of the core structure and their potential for generating biologically active compounds. []

Oxime-containing 3,4-dihydroquinolin-2(1H)-one derivatives

  • Compound Description: This set of compounds consists of 3,4-dihydroquinolin-2(1H)-one derivatives containing oxime functionalities, synthesized through alkylation and subsequent reaction with hydroxylamine. These derivatives were evaluated for their antiplatelet and antiproliferative activities. []
  • Relevance: The shared 3,4-dihydroquinolin-2(1H)-one core structure connects these oxime-containing derivatives to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one, emphasizing the versatility of this scaffold for incorporating various functional groups and exploring their impact on biological activity. []

4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This specific derivative of 3,4-dihydroquinolin-2(1H)-one features a phenyl group at the 4-position and a trifluoromethyl group at the 6-position. Its synthesis and X-ray diffraction data have been reported, providing insights into its structural characteristics. []
  • Relevance: Both this compound and 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one are part of the broader 3,4-dihydroquinolin-2(1H)-one class, highlighting the impact of different substituents, such as the phenyl and trifluoromethyl groups, on the compound's structure and properties. []

7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones

  • Compound Description: This series consists of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-one derivatives designed as potential atypical antipsychotics with potent D2 receptor antagonist and 5-HT1A receptor agonist properties. The compounds were synthesized and evaluated for their D2 and 5-HT1A receptor binding affinities. []
  • Relevance: Although structurally similar to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one, these compounds belong to the quinazolinone class due to the nitrogen atom at position 1 of the aromatic ring. This difference highlights the importance of the nitrogen atom's position in determining the compound's classification and potential pharmacological properties. []
Overview

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the class of dihydroquinolinones, which are characterized by a six-membered nitrogen-containing ring. This compound is notable for its potential biological activity and applications in medicinal chemistry. Dihydroquinolinones, including 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one, have been studied for their roles in various therapeutic areas, including anti-inflammatory and anticancer activities.

Source and Classification

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one can be derived from the synthesis of dihydroquinolinones through various chemical reactions. It is classified under the broader category of quinoline derivatives, which are known for their diverse biological activities. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods:

  1. Intramolecular Friedel-Crafts Alkylation: One effective method involves the use of N-(4-methoxyphenyl)-3-chloropropionamide as a precursor. In this reaction, a Lewis acid catalyst (such as aluminum chloride) is used to promote the cyclization at elevated temperatures (150°C to 220°C) in a suitable solvent like dimethyl sulfoxide or high boiling amides. This method has been shown to yield high purity and yield of 6-hydroxy-3,4-dihydroquinolinone, which can then be converted into 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one through further reactions .
  2. Electrophilic Cyclization: Another approach involves using N-arylcinnamamides as substrates in an electrophilic cyclization reaction. The use of catalysts such as copper(I) oxide and peresters leads to moderate to excellent yields of alkylated dihydroquinolinones .
  3. Asymmetric Transfer Hydrogenation: This method utilizes hydrogenation techniques to selectively reduce precursors to obtain enantiomerically enriched products. The reaction conditions often involve the use of specific catalysts that can tolerate various substituents on the aromatic ring .
Molecular Structure Analysis

Structure and Data

The molecular formula of 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one is C13H15N. The structure consists of a quinoline ring system with a tert-butyl group at the 6-position and a carbonyl group at the 2-position. The presence of these functional groups contributes to its unique chemical properties.

  • Molecular Weight: Approximately 199.27 g/mol
  • Structural Features:
    • A fused bicyclic structure containing both nitrogen and carbon atoms.
    • The tert-butyl group enhances steric bulk and may influence its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical transformations:

  1. Nucleophilic Substitution: The carbonyl group can participate in nucleophilic addition reactions, leading to derivatives useful in medicinal chemistry.
  2. Reduction Reactions: Under specific conditions, the carbonyl can be reduced to form corresponding alcohols or amines, which may have different biological activities.
  3. Cyclization Reactions: The compound can also serve as a substrate for further cyclization reactions to form more complex heterocycles .
Mechanism of Action

Process and Data

The mechanism by which 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one exerts its biological effects often involves interaction with specific molecular targets within cells:

  • Receptor Binding: Compounds in this class may bind to protein receptors or enzymes, modulating their activity.
  • Enzyme Inhibition: Some dihydroquinolinones have been shown to inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

The detailed mechanism often requires extensive pharmacological studies to elucidate specific interactions at the molecular level .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a solid or crystalline material.
  • Solubility: Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic tert-butyl group.
  • Melting Point: Specific melting points vary based on purity but generally fall within a defined range characteristic of quinoline derivatives.

These properties influence its handling and application in laboratory settings.

Applications

Scientific Uses

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

  1. Pharmaceutical Development: Its derivatives are investigated for potential therapeutic applications against various diseases, including cancer and inflammation.
  2. Biological Studies: Used as a model compound in studies exploring the structure-activity relationship within dihydroquinolinones.
  3. Synthetic Chemistry: Serves as an intermediate in organic synthesis for developing more complex molecules with potential bioactivity.

Properties

CAS Number

1198764-90-7

Product Name

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

6-tert-butyl-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(15)14-11/h5-6,8H,4,7H2,1-3H3,(H,14,15)

InChI Key

LKXCQJMPEBPSNR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=O)CC2

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=O)CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.